7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
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Overview
Description
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxycoumarin with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxymethyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
7-(Dimethylamino)-2H-1-benzopyran-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties.
4-(Hydroxymethyl)-2H-1-benzopyran-2-one: Lacks the dimethylamino group, affecting its biological activity.
7-(Dimethylamino)-4-methyl-2H-1-benzopyran-2-one: Contains a methyl group instead of a hydroxymethyl group, leading to variations in reactivity.
Uniqueness
The presence of both the dimethylamino and hydroxymethyl groups in 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105567-75-7 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-(dimethylamino)-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13(2)9-3-4-10-8(7-14)5-12(15)16-11(10)6-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
LMHJJCKZAQJEOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CO |
Origin of Product |
United States |
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